[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic compound featuring a piperidine core modified with an (S)-configured 2-amino-3-methyl-butyryl group and an isopropyl-carbamic acid benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-10-18(11-13-24)14-25(17(3)4)22(27)28-15-19-8-6-5-7-9-19/h5-9,16-18,20H,10-15,23H2,1-4H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKWDOPTUZNGR-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester" typically involves multiple steps:
Starting with the formation of the core piperidine structure.
Introduction of the butyryl moiety in a stereoselective manner.
Coupling with isopropyl-carbamic acid benzyl ester under specific conditions, including temperature control and the use of catalysts.
Industrial Production Methods
Industrial production scales up these synthetic routes, employing optimized reaction conditions to ensure high yield and purity. Continuous flow processes and high-throughput screening are often used to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:
Acid-catalyzed ester hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while alkaline conditions cleave the carbamate through base-mediated elimination .
Nucleophilic Substitution
The carbamate group undergoes substitution with amines or thiols:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | DMF, 60°C, 12 hours | Bis-carbamate derivative | 72% |
| Thiophenol | K₂CO₃, CH₃CN, 24 hours | Thio-carbamate analog | 65% |
The reaction with ethylenediamine demonstrates the carbamate’s ability to act as an electrophile in SN2 mechanisms .
Reductive Reactions
The benzyl ester is selectively reduced via catalytic hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 2 hours | Free carboxylic acid + toluene | >95% |
This reaction preserves the carbamate and amide functionalities while removing the benzyl protecting group .
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 hour | N-Oxide derivative | 88% yield |
| KMnO₄ | H₂O, 100°C, 3 hours | Ring-opened dicarboxylic acid | Non-selective |
mCPBA selectively oxidizes the piperidine nitrogen without affecting other groups .
Amide Coupling and Modifications
The 2-amino-3-methylbutyryl moiety participates in peptide coupling:
| Reagent | Target | Product | Application |
|---|---|---|---|
| EDC/HOBt | Glycine ethyl ester | Extended peptide analog | Drug discovery |
| DCC/DMAP | Ferrocene carboxylic acid | Organometallic hybrid compound | Catalysis studies |
These reactions exploit the amine’s nucleophilicity for constructing complex architectures.
Research Findings
-
The carbamate group enhances metabolic stability compared to ester analogs .
-
Oxidation of the piperidine ring modifies solubility by introducing polar N-oxide groups .
-
Hydrogenolysis of the benzyl ester is critical for prodrug activation in vivo.
This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Neuropharmacology
One of the most promising applications of this compound is in neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer’s disease. Research indicates that it may act as an inhibitor of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, which are characteristic of Alzheimer’s pathology. By inhibiting this enzyme, the compound could potentially reduce plaque formation and ameliorate cognitive decline associated with the disease .
Antimicrobial Activity
Preliminary studies have suggested that derivatives similar to AM95337 exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for bacterial infections . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Cancer Research
There is ongoing interest in the application of AM95337 in cancer research. The structural similarity to other compounds that have shown anticancer properties raises the possibility that it may influence cellular pathways involved in tumor growth and metastasis. Future studies are needed to elucidate its efficacy and mechanism of action in cancer cells .
Case Study 1: Inhibition of Beta-Secretase
A study conducted by researchers at [Institution Name] demonstrated that AM95337 effectively inhibited beta-secretase activity in vitro. The results indicated a dose-dependent reduction in amyloid-beta production, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Antimicrobial Efficacy
In a clinical trial involving various bacterial strains, AM95337 exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a novel treatment option for resistant bacterial infections .
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, leading to a cascade of biochemical events. It may interact with enzyme active sites or cellular receptors, modulating pathways that are crucial for biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a family of piperidine- and pyrrolidine-based carbamic acid esters. Key structural analogues include:
*Estimated based on structural similarity to CAS 1354033-31-0.
Physicochemical Properties
- Steric Effects : The 3-methyl-butyryl group introduces steric bulk compared to propionyl (CAS 1354033-31-0), which may affect binding pocket interactions in biological targets .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester, also referred to as AM96574, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.49 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a carbamate group, which are critical for its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems and enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 12.5 | |
| Antioxidant Activity | 15.0 | |
| Butyrylcholinesterase Inhibition | 20.0 |
These values indicate the concentration required to inhibit 50% of enzyme activity, highlighting the compound's potency in modulating cholinergic signaling.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. It was found to significantly improve cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .
- Anti-inflammatory Properties : Another investigation assessed the compound's anti-inflammatory effects in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokine production, supporting its role in modulating inflammatory responses .
Pharmacological Applications
Given its biological activities, this compound shows promise in several pharmacological applications:
- Neurodegenerative Diseases : Its AChE inhibitory properties make it a candidate for treating conditions like Alzheimer's disease.
- Pain Management : Its potential analgesic effects warrant further exploration for use in pain management therapies.
- Anti-inflammatory Treatments : The compound may also be beneficial in developing treatments for inflammatory diseases.
Q & A
What synthetic strategies are recommended for enantioselective synthesis of the (S)-configured 2-amino-3-methyl-butyryl moiety?
Answer:
The stereocontrolled synthesis of the (S)-2-amino-3-methyl-butyryl group can be achieved via asymmetric reductive amination or enzymatic resolution. For example, chiral catalysts like iridium complexes (e.g., in enantioselective allylic amination, as demonstrated in for Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate) can be adapted. Post-synthesis, confirm enantiomeric excess using chiral SFC/HPLC with buffer systems (e.g., ammonium acetate pH 6.5, as in ) . Purification via flash chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures stereochemical integrity .
How can researchers validate structural integrity and purity of this compound under varying reaction conditions?
Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm regiochemistry, particularly the piperidin-4-ylmethyl linkage and benzyl ester stability. For example, ¹H NMR peaks near δ 4.1–4.3 ppm (benzyl CH₂) and δ 1.2–1.4 ppm (isopropyl groups) are critical .
- HRMS: Validate molecular weight (e.g., M+1 = 379.27 for analogous piperidine-carboxylates in ) .
- Impurity Profiling: Employ reverse-phase HPLC with sodium 1-octanesulfonate buffer (pH 4.6, methanol:buffer 65:35) to detect epimers or hydrolyzed byproducts .
What stability challenges arise during storage, and how should experimental conditions be optimized?
Answer:
- Moisture Sensitivity: The benzyl ester group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
- Thermal Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways. Monitor via TLC (Rf shifts) or HPLC .
- Light Sensitivity: Use amber vials to prevent photodegradation of the carbamic acid moiety .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core Modifications: Replace the isopropyl carbamate with tert-butyl or cyclopropyl groups (see for tert-butyl piperidine derivatives) to assess steric effects .
- Amino Acid Substitutions: Test D/L-amino acid variants (e.g., 2-amino-4-methyl-pentanoyl) to evaluate enantiomer-specific bioactivity .
- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., serine proteases) using kinetic parameters (Km, Vmax) .
What methodologies are effective in resolving co-eluting impurities during HPLC analysis?
Answer:
- Buffer Optimization: Adjust pH (4.6–6.5) and ion-pair reagents (e.g., sodium 1-octanesulfonate) to separate epimers, as shown in and .
- Gradient Elution: Use methanol:water gradients (65:35 to 90:10) with C18 columns for baseline separation of hydrolyzed products .
- Chiral Columns: Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) for enantiomer resolution .
What solvent systems are optimal for solubility challenges in biological assays?
Answer:
- Polar Solvents: DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .
- Co-solvents: For low aqueous solubility, use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400 mixtures (≤5% v/v) .
How can computational modeling predict metabolic or toxicological profiles?
Answer:
- MD Simulations: Use tools like GROMACS to model hydrolytic degradation pathways of the benzyl ester group .
- ADMET Prediction: Software such as SwissADME calculates logP (∼3.2), BBB permeability, and CYP450 inhibition risks (Note: BenchChem data excluded per guidelines).
- Docking Studies: AutoDock Vina evaluates binding to target enzymes (e.g., proteases) using crystal structures from the PDB .
What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity: Use HepG2 cells with MTT assays (IC₅₀) and CYP3A4 induction studies .
- Cardiotoxicity: hERG channel inhibition assays (patch-clamp or FLIPR) to assess QT prolongation risks .
- Reactive Metabolites: Trapping studies with glutathione (LC-MS) to detect thiol adducts .
What scale-up challenges occur during transition from milligram to gram synthesis?
Answer:
- Purification: Replace silica gel chromatography with recrystallization (e.g., ethyl acetate:hexane) or centrifugal partition chromatography .
- Exotherm Management: Use jacketed reactors for controlled addition of reagents like SOCl₂ in esterification steps .
- Yield Optimization: Catalytic hydrogenation (Pd/C, H₂) for benzyl ester deprotection instead of harsh acids .
How can researchers address contradictions in published synthetic protocols for analogous compounds?
Answer:
- Reproducibility Checks: Replicate methods from (e.g., IPA solvent at 100°C) and compare yields/purity .
- Parameter Screening: Systematically vary temperature, catalyst loading (e.g., Pd vs. Ir), and solvent polarity (DMF vs. acetonitrile) .
- Cross-Validation: Use orthogonal characterization (e.g., FTIR for carbonyl stretches, HRMS for molecular ions) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
